molecular formula C10H17NO2 B15321451 5-Isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

5-Isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

Cat. No.: B15321451
M. Wt: 183.25 g/mol
InChI Key: PCWKUXMFEYRJIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid is a bicyclic compound that features a nitrogen atom within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been developed to provide a scalable and efficient approach to producing azabicyclo[3.1.1]heptanes . The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent like tetrahydrofuran (THF) or diethyl ether .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

5-propan-2-yl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

InChI

InChI=1S/C10H17NO2/c1-7(2)9-3-10(4-9,8(12)13)6-11-5-9/h7,11H,3-6H2,1-2H3,(H,12,13)

InChI Key

PCWKUXMFEYRJIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C12CC(C1)(CNC2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.